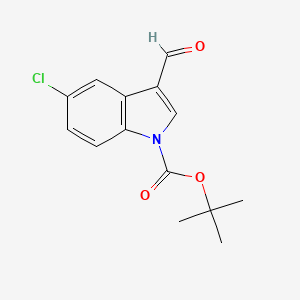

tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 5-chloro-3-formylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYAFOHUXHSOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring followed by chlorination and esterification. The reaction conditions often involve the use of formylating agents like Vilsmeier-Haack reagent, chlorinating agents such as thionyl chloride, and esterification using tert-butyl alcohol in the presence of acid catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems for precise control of reaction parameters .

化学反応の分析

Types of Reactions: tert-Butyl 5-chloro-3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation: tert-Butyl 5-chloro-3-carboxy-1H-indole-1-carboxylate.

- Reduction: tert-Butyl 5-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.

- Substitution: tert-Butyl 5-amino-3-formyl-1H-indole-1-carboxylate .

科学的研究の応用

Research indicates that tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate has significant biological activities, particularly in the fields of oncology and infectious disease.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, a series of indole derivatives, including tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate, were synthesized and tested for antiproliferative effects against various cancer cell lines. The results showed that these compounds exhibited notable inhibitory activity against cell proliferation, with some derivatives displaying IC50 values as low as 0.12 µM .

Inhibition of Myeloperoxidase (MPO)

Tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate has also been studied for its inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory responses. Research indicates that this compound can inhibit MPO activity, which is significant given MPO's role in oxidative stress and inflammation . The inhibition of MPO could lead to therapeutic strategies for conditions involving excessive inflammation.

Case Study 1: Antiproliferative Effects

In a study evaluating a series of indole derivatives, including tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate, researchers found that modifications at the 5-position of the indole ring significantly enhanced anticancer activity. The findings suggested that the presence of the chloro substituent was crucial for increasing potency against cancer cell lines .

Case Study 2: MPO Inhibition

Another study focused on the synthesis of thioxanthine derivatives utilizing tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate as a precursor. The resulting compounds demonstrated improved selectivity and inhibitory activity towards MPO compared to known inhibitors, indicating the potential for developing new anti-inflammatory agents .

作用機序

The mechanism of action of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions with biological targets, while the chloro substituent can enhance the compound’s lipophilicity and membrane permeability .

類似化合物との比較

tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate

- Structure : tert-Butyl at positions 1 and 5, chlorine at position 3.

- Key Differences: The substitution pattern (chlorine at C3 vs. The absence of a formyl group limits its utility in aldehyde-mediated reactions.

- Molecular Formula: C₁₇H₂₂ClNO₂ (MW: 307.82) vs. C₁₄H₁₄ClNO₃ for the target compound .

Ethyl 5-Chloro-3-(2-furoyl)-1H-indole-2-carboxylate

- Structure : Ethyl ester at C2, 2-furoyl at C3, and chlorine at C4.

- Key Differences : The ester group at C2 and furoyl substituent at C3 alter electronic properties, making this compound more suited for applications in anti-HIV drug development. The lack of a formyl group and tert-butyl protection reduces its versatility in multi-step syntheses .

tert-Butyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate

- Structure : Hydroxy at C5, methyl at C2, tert-butyl at C1.

- This compound is often acetylated (e.g., tert-butyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate) to enhance stability, contrasting with the target compound’s formyl group, which is inherently reactive .

生物活性

Tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique indole structure with specific substitutions that may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate is C13H14ClNO3, with a molecular weight of 279.72 g/mol. The structural characteristics include:

- tert-butyl group : Provides steric bulk and affects solubility.

- Chloro substituent at the 5-position : Influences reactivity and biological interactions.

- Formyl group at the 3-position : Potentially reactive, facilitating further chemical modifications.

Biological Activity

Research indicates that tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate exhibits several biological activities, including:

Antitumor Activity

Studies have demonstrated that this compound has significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of breast and colon cancer cells, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, indicating potential use as an antibacterial agent. The presence of the chloro substituent may enhance its interaction with microbial targets.

Anti-inflammatory Effects

Preliminary studies suggest that tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.

The biological activity of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate can be attributed to its structural features that facilitate interactions with various biological targets:

- Binding Affinity : Interaction studies indicate that the compound binds effectively to specific receptors or enzymes involved in cancer progression and inflammation.

- Reactive Functional Groups : The formyl group can participate in nucleophilic attacks, leading to the formation of reactive intermediates that may modulate biological pathways.

Comparative Analysis

To better understand the uniqueness of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-fluoro-3-formyl-1H-indole-1-carboxylate | Fluorine substituent instead of chlorine | Different biological activity profile |

| Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | Chlorine at the 4-position | Variations in reactivity |

| Tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | Bromine substituent | Potentially enhanced reactivity |

This table illustrates how variations in halogen substitution can influence the compound's biological properties.

Case Studies

Several studies have investigated the biological activity of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate:

- Antitumor Efficacy Study : A study published in a peer-reviewed journal reported that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .

- Antimicrobial Evaluation : Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, finding significant inhibition zones compared to control samples .

- Inflammation Model : In vivo studies demonstrated that treatment with this compound reduced edema in a carrageenan-induced paw edema model, suggesting anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate, and what methodological considerations are critical for yield optimization?

- Answer : The compound is typically synthesized via sequential functionalization of the indole core. A key step involves Vilsmeier-Haack formylation at the 3-position of 5-chloroindole, followed by Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). For example, formylation of 5-bromoindole analogs achieved 97% yield when conducted in anhydrous DMF/POCl₃, followed by Boc protection . Critical factors include:

- Strict anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature control (0°C to room temperature) during Boc protection to avoid side reactions.

- Purification via column chromatography (e.g., EtOAc/hexanes) to isolate the product from unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., formyl proton at δ ~9.8–10.2 ppm; tert-butyl carbons at δ ~27–80 ppm) .

- IR : Strong C=O stretches (~1700–1750 cm⁻¹) for both the formyl and Boc groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving hydrogen bonding networks, and validating molecular geometry .

Q. What safety protocols should be followed when handling tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate in laboratory settings?

- Answer : While full toxicity data are unavailable, standard precautions include:

- Use of fume hoods, nitrile gloves, and protective eyewear.

- Avoidance of ignition sources due to potential flammability of organic intermediates.

- Proper disposal via certified hazardous waste services, as ecotoxicological data (e.g., biodegradability) are incomplete .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., hydrogen bonding ambiguities) be resolved during structural refinement of this compound?

- Answer : Discrepancies in hydrogen bonding patterns can arise from disorder or dynamic effects. Methodological strategies include:

- Graph set analysis : To classify hydrogen bond motifs (e.g., Etter’s rules for C=O⋯H interactions) .

- Twinned data refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution datasets : Synchrotron data (λ < 1 Å) improves electron density maps, reducing positional uncertainties .

Q. What strategies optimize regioselectivity in derivatizing the formyl group of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate for drug discovery applications?

- Answer : The formyl group is reactive toward nucleophiles (e.g., amines, hydrazines). To enhance regioselectivity:

- Protection-deprotection : Temporarily mask the Boc group using TFA to prevent side reactions at the indole nitrogen .

- Microwave-assisted synthesis : Accelerates condensation reactions (e.g., with hydrazines to form hydrazones) while minimizing decomposition .

- Computational modeling : DFT studies predict transition states for nucleophilic attacks, guiding solvent and catalyst selection (e.g., DMF with pyrrolidine as a base) .

Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways in cross-coupling or cyclization reactions?

- Answer : The bulky tert-butyl group:

- Steric hindrance : Directs electrophilic substitution to the less hindered 5- and 7-positions of the indole ring.

- Electronic effects : The electron-donating Boc group stabilizes the indole π-system, facilitating Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-formyl position .

- Case study : In anti-HIV drug analogs, the Boc group enhances metabolic stability compared to unprotected indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。